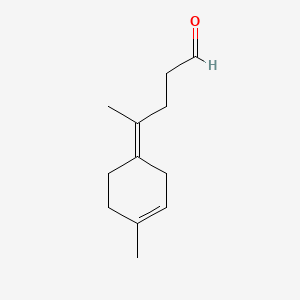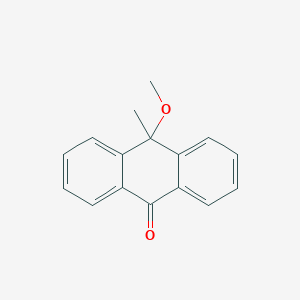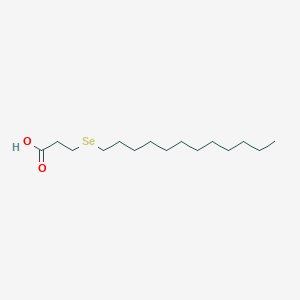
3-(Dodecylselanyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dodecylselanyl)propanoic acid is an organoselenium compound characterized by the presence of a dodecylselanyl group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecylselanyl)propanoic acid typically involves the reaction of dodecylselenol with 3-bromopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the selenol group replaces the bromine atom in the propanoic acid derivative. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dodecylselanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom back to its lower oxidation states.
Substitution: The selenol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Reduced forms of the selenium-containing compound.
Substitution: Various substituted organic molecules depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a precursor for the synthesis of other organoselenium compounds.
Biology: The compound’s antioxidant properties make it a candidate for studying oxidative stress and related biological processes.
Medicine: Organoselenium compounds are investigated for their potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It may be used in the development of advanced materials with unique properties, such as enhanced conductivity or catalytic activity.
Wirkmechanismus
The mechanism of action of 3-(Dodecylselanyl)propanoic acid involves its ability to interact with biological molecules through its selenium atom. Selenium can form selenoenzymes, which play a crucial role in redox reactions and antioxidant defense mechanisms. The compound may also interact with cellular thiols, modulating redox homeostasis and influencing various signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Hydroxyphenylphosphinyl)propanoic acid
- 3-Bromopropanoic acid
- 3-Hydroxypropionic acid
Uniqueness
3-(Dodecylselanyl)propanoic acid is unique due to the presence of the dodecylselanyl group, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the characteristics of both selenium and long alkyl chains, making it a versatile molecule for various applications.
Eigenschaften
CAS-Nummer |
50514-79-9 |
|---|---|
Molekularformel |
C15H30O2Se |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
3-dodecylselanylpropanoic acid |
InChI |
InChI=1S/C15H30O2Se/c1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15(16)17/h2-14H2,1H3,(H,16,17) |
InChI-Schlüssel |
QFYUDVUWIYMOAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC[Se]CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


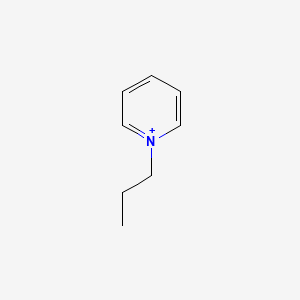
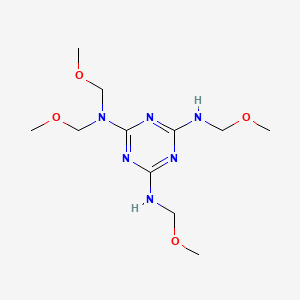

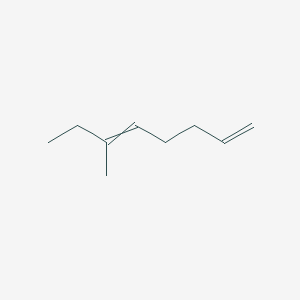
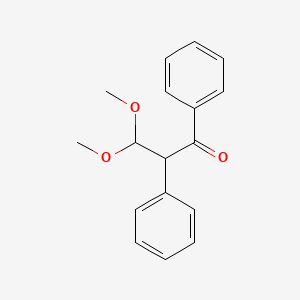
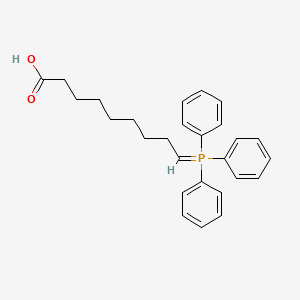
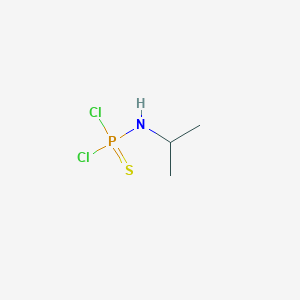


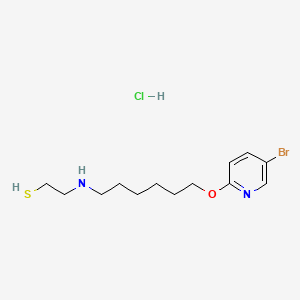
![1-[2-(Ethylsulfanyl)phenyl]piperazine](/img/structure/B14657097.png)
